6-(1-Phenylpropyl)pyrimidin-4-amine
Description
6-(1-Phenylpropyl)pyrimidin-4-amine is a pyrimidine derivative featuring an amine group at position 4 and a 1-phenylpropyl substituent at position 6. The 1-phenylpropyl group consists of a branched propyl chain (three carbons) with a phenyl ring attached to the first carbon.
Properties
CAS No. |
2092086-66-1 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
6-(1-phenylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3,(H2,14,15,16) |
InChI Key |
DPIFKCRMMUQRBL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=CC(=NC=N2)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC(=NC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(1-Phenylpropyl)pyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, focusing on molecular properties, substituents, and applications inferred from the evidence:
Key Observations:
Structural Differences: The 1-phenylpropyl group in the target compound introduces steric bulk due to its branched structure, whereas 4-propylphenyl () is linear. This distinction may affect crystal packing, solubility, and interaction with biological targets. Ether-containing analogs () exhibit higher polarity (via ethoxy and aminoethoxy groups), likely enhancing aqueous solubility compared to phenyl-substituted derivatives.
Molecular Weight Trends :
- The target compound and 6-(4-propylphenyl)pyrimidin-4-amine share identical molecular formulas (C₁₃H₁₅N₃) and weights, differing only in substituent topology.
The ethoxy substituents in ’s compound may facilitate formulation in lab settings but limit membrane permeability.
Stability Considerations :
- emphasizes the need for stringent storage conditions (cool, dry environments), implying sensitivity to moisture or thermal degradation. Similar precautions may apply to the target compound due to its labile amine group.
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